1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Description
1-(5-Bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a methanamine derivative featuring a 5-bromo-substituted pyridine ring at the 3-position and a thiophen-2-ylmethyl group attached to the amine nitrogen. The bromine atom on the pyridine ring enhances electrophilicity, while the thiophene moiety contributes to π-π stacking interactions, making it a candidate for ligand design or catalytic applications .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-thiophen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c12-10-4-9(5-13-7-10)6-14-8-11-2-1-3-15-11/h1-5,7,14H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSHECXCZLQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734082 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178049-92-7 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-Bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a brominated pyridine ring and a thiophene group, which are known to contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.
This compound is believed to exert its effects through multiple mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : The compound could inhibit enzymes that play critical roles in metabolic pathways, leading to altered cellular functions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.
- Anti-inflammatory Effects : Compounds containing thiophene and pyridine rings have been reported to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies
Several studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | 5-Bromo derivative of pyridine | Moderate antimicrobial activity |
| Compound B | Thiophene derivative | Strong anti-inflammatory effects |
| This compound | Brominated pyridine + thiophene | Broad-spectrum antimicrobial and anticancer potential |
Comparison with Similar Compounds
Pyridine Ring Modifications
Substituent Position and Halogen Effects
- 1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine (EP 2 881 393 B1): Lacks the bromine atom on the pyridine ring. This compound was synthesized via reductive amination and isolated as a dihydrochloride salt, suggesting higher stability in acidic conditions .
- 1-(4-Chloropyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine : Features a chlorine atom at the 4-position of the pyridine. Chlorine’s smaller atomic size and lower electronegativity compared to bromine may alter binding affinity in biological systems or catalytic activity .
Brominated Pyridine Analogs
- 1-(5-Bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine: Replaces the thiophene with a furan group. This compound highlights the role of heteroatom choice in tuning electronic properties .
Aromatic Ring Variations
- N-((1H-Benzimidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L3) : Substitutes the bromopyridine with a benzimidazole ring. The benzimidazole’s planar structure and hydrogen-bonding capability enhance its suitability for targeting enzymes or nucleic acids, as evidenced by its NMR data (δ 7.59 ppm for aromatic protons) .
- 1-(Pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanamine : The pyridine ring is unsubstituted and attached at the 4-position. This positional isomerism may influence molecular packing in crystals, as observed in related copper(II) complexes with pyrrole-containing ligands .
Amine Substituent Diversity
- N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride : Incorporates bulky aromatic substituents on the amine. The steric hindrance from the 2-methylbenzyl groups reduces reactivity in nucleophilic substitutions but improves selectivity in catalysis .
- MMV3 (6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...) : Features an imidazole-propyl chain, enhancing metal-coordination capabilities. Such modifications are critical in designing inhibitors for metalloenzymes .
Spectral and Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
